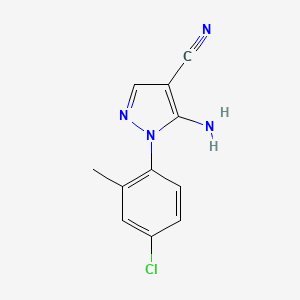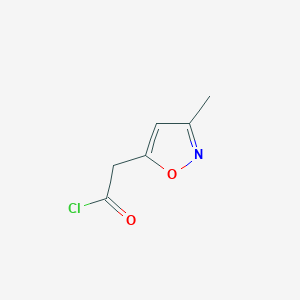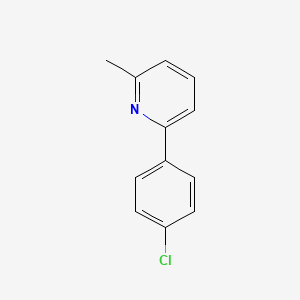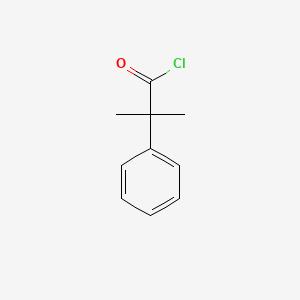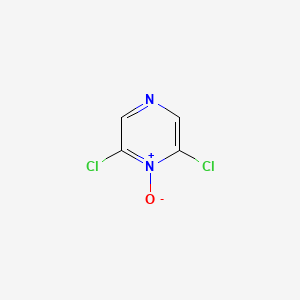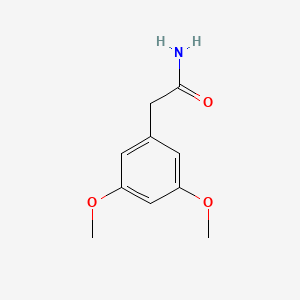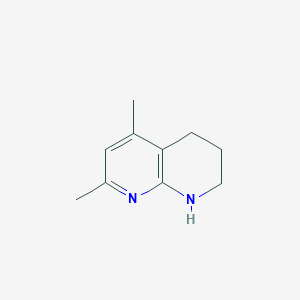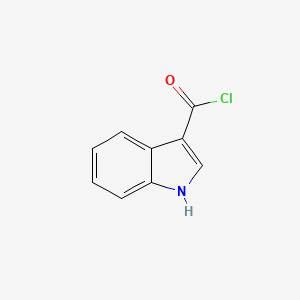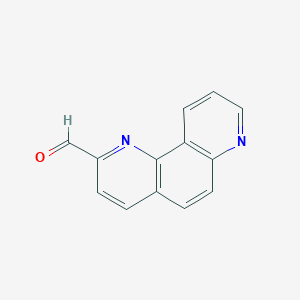![molecular formula C9H10N2O B1313992 8,9-二氢-5H-吡啶并[2,3-b]氮杂卓-8(9H)-酮 CAS No. 67046-22-4](/img/structure/B1313992.png)
8,9-二氢-5H-吡啶并[2,3-b]氮杂卓-8(9H)-酮
描述
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is a heterocyclic compound that features a fused ring system combining pyridine and azepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
科学研究应用
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.
作用机制
Target of Action
The primary target of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death . By inhibiting Bcl-xL, this compound can promote apoptosis, making it a potential therapeutic agent for diseases characterized by excessive cell survival .
Mode of Action
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one interacts with its target, the Bcl-xL protein, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting Bcl-xL, it disrupts the normal function of the mitochondrial outer membrane, leading to the release of cytochrome c . This triggers the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . The activation of caspases leads to the systematic dismantling of the cell, resulting in cell death .
Result of Action
The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells in which the compound is active . If the compound is selectively active in cancer cells, for example, this could result in the reduction of a tumor .
生化分析
Biochemical Properties
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific proteins. It has been identified as a Bcl-xL protein inhibitor, which is significant in the regulation of apoptosis . By inhibiting Bcl-xL, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one promotes pro-apoptotic activity, making it a potential candidate for cancer therapy . The compound interacts with enzymes and proteins involved in cell survival pathways, thereby modulating their activity and influencing cell fate.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . This disruption leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. Additionally, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the Bcl-xL protein, inhibiting its function and promoting the release of pro-apoptotic factors . This binding interaction leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. Furthermore, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one may also influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one remains stable under specific conditions, allowing for sustained pro-apoptotic activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .
Metabolic Pathways
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound may influence metabolic flux and metabolite levels, contributing to its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any unintended effects .
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence the compound’s efficacy and specificity, making it essential to study its transport mechanisms in detail .
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines its interactions with other biomolecules and its overall biological effects . Understanding the subcellular distribution of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of a pyridine derivative with an azepine precursor under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can further be utilized in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine
- 1,2,3,4-Tetrahydroquinoline
- 1H-Indole
- 3,4-Dihydro-2H-1,4-benzoxazine
Uniqueness
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXQSZIQIJHKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497105 | |
| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67046-22-4 | |
| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


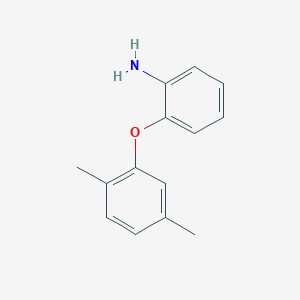
![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
